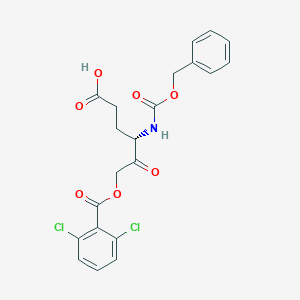
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is a chemical compound with the molecular formula C21H19Cl2NO7 and a molecular weight of 468.3 g/mol. This compound is known for its unique structure, which includes both benzoxycarbonyl and dichlorobenzoate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves several steps. Typically, the preparation starts with the protection of the aspartyl group using a benzoxycarbonyl (Cbz) group. This is followed by the esterification of the protected aspartyl group with methyl 2,6-dichlorobenzoate. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Analyse Chemischer Reaktionen
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The benzoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the aspartyl moiety. The dichlorobenzoate group can participate in various chemical reactions, facilitating the formation of desired products. The pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate can be compared with other similar compounds, such as:
2,6-Dichlorobenzoate: This compound shares the dichlorobenzoate moiety but lacks the benzoxycarbonyl and aspartyl groups.
N-Benzoxycarbonylaspartylmethyl benzoate: This compound is similar but does not have the dichloro substitution on the benzoate group.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
153088-75-6 |
|---|---|
Molekularformel |
C21H19Cl2NO7 |
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
(4S)-6-(2,6-dichlorobenzoyl)oxy-5-oxo-4-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H19Cl2NO7/c22-14-7-4-8-15(23)19(14)20(28)30-12-17(25)16(9-10-18(26)27)24-21(29)31-11-13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,24,29)(H,26,27)/t16-/m0/s1 |
InChI-Schlüssel |
PJUJOVPKUAZVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
Synonyme |
alpha-((2,6-dichlorobenzoyl)oxy)methyl N-benzyloxycarbonyl-alpha-amino-gamma-carboxypropyl ketone N-benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate N-benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate Z-6AA 2,6-diClBzA Z-Asp-CH2OC(O)-2,6-Cl2Ph |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















